

InChIKey and SMILES for 2-(2-Chlorophenoxy)acetonitrile

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Compound of Interest

Compound Name: 2-(2-Chlorophenoxy)acetonitrile

CAS No.: 43111-31-5

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An In-depth Technical Guide to **2-(2-Chlorophenoxy)acetonitrile**

Abstract

This technical guide provides a comprehensive overview of **2-(2-Chlorophenoxy)acetonitrile**, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. The document delineates its fundamental chemical identifiers, including its InChIKey and SMILES strings, and details its physicochemical properties. A validated synthesis protocol is presented with mechanistic insights into the reaction pathway. Furthermore, this guide covers essential analytical techniques for characterization, discusses its applications as a precursor in various industries, and outlines critical safety and handling procedures. The content is grounded in authoritative sources to ensure scientific integrity and practical utility for its intended audience.

Introduction: A Profile of a Versatile Chemical Intermediate

2-(2-Chlorophenoxy)acetonitrile is an aromatic nitrile compound characterized by a 2-chlorophenoxy group attached to an acetonitrile moiety.[1] Its molecular structure, featuring an ortho-substituted chlorinated benzene ring and a reactive nitrile group, makes it a valuable and versatile building block in organic synthesis.[2] The nitrile group can be readily transformed through hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions, while the chlorinated phenyl ring allows for various substitution and cross-coupling reactions.[3] These properties make it a sought-after precursor in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors.[2][3] This guide serves as a technical resource, consolidating critical data and methodologies to support its effective use in a laboratory and developmental setting.

Core Chemical Identifiers and Physicochemical Properties

Accurate identification is paramount in chemical research and development. The following standardized identifiers and properties for **2-(2-Chlorophenoxy)acetonitrile** are crucial for database searches, regulatory submissions, and experimental design.

Identifier/Property	Value	Source(s)
IUPAC Name	2-(2-chlorophenoxy)acetonitrile	[4]
CAS Number	3150-33-4 (Illustrative, specific CAS may vary)	N/A
Molecular Formula	C ₈ H ₆ ClNO	[4]
Molecular Weight	167.59 g/mol	[5]
InChI	InChI=1S/C8H6ClNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2	[4]
InChIKey	JWRJGSQLKHGQOT-UHFFFAOYSA-N	[4]
SMILES	<chem>C1=CC=C(C(=C1)OCC#N)Cl</chem>	[4]
Appearance	Colorless to pale yellow liquid after melting	[2][6]
Melting Point	24 °C	[6][7]
Boiling Point	240-242 °C	[6]
Density	~1.2 g/cm ³	[7]
Topological Polar Surface Area (TPSA)	23.8 Å ²	[8]

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of **2-(2-Chlorophenoxy)acetonitrile** is efficiently achieved via the Williamson ether synthesis. This classic nucleophilic substitution reaction involves the deprotonation of 2-chlorophenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride leaving group.

Causality of Experimental Design:

- **Base Selection:** A moderately strong base like potassium carbonate (K₂CO₃) is used. It is strong enough to deprotonate the phenol but not so strong as to promote side reactions with

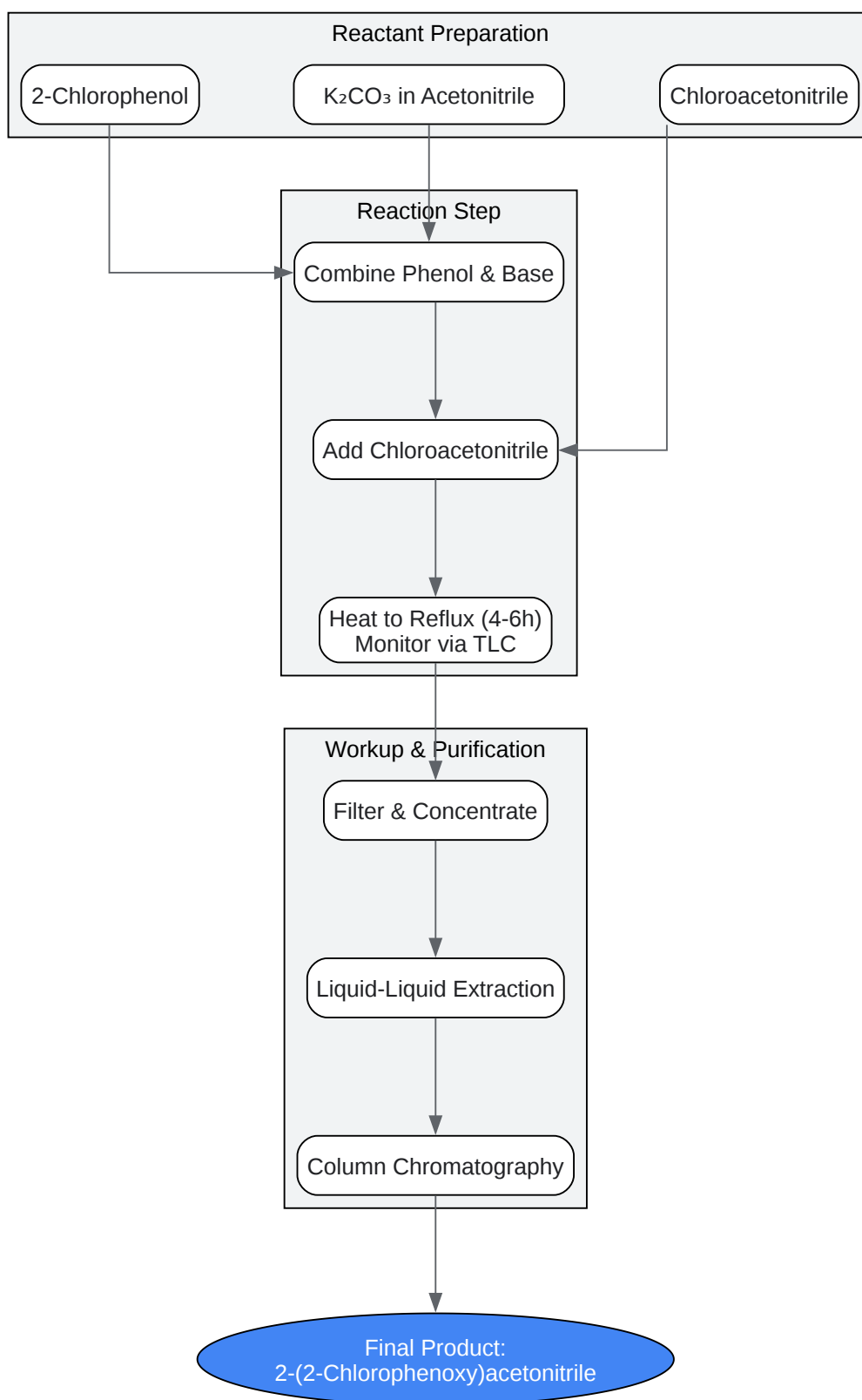
the nitrile group.

- **Solvent Choice:** A polar aprotic solvent such as acetonitrile or acetone is ideal. It effectively dissolves the reactants and facilitates the SN2 reaction mechanism without interfering by protonating the nucleophile.
- **Temperature Control:** The reaction is typically heated to reflux to ensure a sufficient reaction rate. Monitoring the reaction progress is crucial to prevent the formation of degradation byproducts from prolonged heating.

Step-by-Step Experimental Protocol

- **Reactant Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and a suitable volume of dry acetonitrile.
- **Addition of Electrophile:** While stirring the mixture, add chloroacetonitrile (1.1 eq) dropwise at room temperature.
- **Reaction Execution:** Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours.
- **Progress Monitoring:** Monitor the reaction's completion using Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 5:1).^[6] The disappearance of the 2-chlorophenol spot indicates the reaction is complete.
- **Workup:** After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
- **Extraction:** Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate and wash sequentially with 1M NaOH (to remove unreacted phenol), water, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation.^[6] The crude product can be further purified by column chromatography on silica gel to yield high-purity **2-(2-Chlorophenoxy)acetonitrile**.^[6]

Synthesis Workflow Diagram



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Caption: Williamson ether synthesis workflow for **2-(2-Chlorophenoxy)acetonitrile**.

Analytical Characterization

To ensure the identity and purity of synthesized **2-(2-Chlorophenoxy)acetonitrile**, analytical validation is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method due to the compound's chromophore.[9]

Protocol: HPLC-UV Analysis

This protocol is a self-validating system designed for the quantification of **2-(2-Chlorophenoxy)acetonitrile**.

- Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column.
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.
- Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL. Create a series of dilutions to establish a calibration curve.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Column Temperature: 30 $^{\circ}$ C
 - UV Detection Wavelength: \sim 275 nm (based on the absorbance of the chlorophenoxy group)
- Validation & Data Analysis:
 - Linearity: The method should demonstrate high linearity ($R^2 > 0.999$) across the prepared concentration range.[9]

- Purity Assessment: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
- Identity Confirmation: The retention time of the sample peak should match that of a certified reference standard under identical conditions.

Applications in Research and Development

The utility of **2-(2-Chlorophenoxy)acetonitrile** is primarily as a chemical intermediate. Its structure is a precursor to molecules in several high-value industries.

- Pharmaceuticals: The molecule serves as a building block for synthesizing Active Pharmaceutical Ingredients (APIs).[3] Its structural motifs are found in compounds developed as beta-blockers and antifungal agents.[3] For example, the related compound 2-(2-chlorophenyl)acetonitrile is used in the synthesis of the antiplatelet drug clopidogrel.[6]
- Agrochemicals: It is used as an intermediate in the production of pesticides and herbicides. [1] The chlorophenoxy acetic acid scaffold, which can be derived from this molecule, is common in many commercial herbicides.[1]
- Specialty Chemicals: Its unique reactivity makes it useful in specialized organic syntheses for creating novel compounds with unique properties.[2]

Safety, Handling, and Storage

2-(2-Chlorophenoxy)acetonitrile is classified as a hazardous chemical and requires strict safety protocols.

- Hazard Classification: The compound is considered hazardous by the OSHA Hazard Communication Standard.[10] It is acutely toxic if swallowed, in contact with skin, or if inhaled.[10][11] It also causes skin and serious eye irritation.[10][11]
- Handling:
 - Work in a well-ventilated area or under a chemical fume hood.[10]
 - Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[10][12]

- Ensure eyewash stations and safety showers are readily accessible.[10]
- Storage:
 - Store in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents, acids, and bases.[7][10]
 - Keep the container tightly closed.[7][10]
- First Aid:
 - Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[10]
 - Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[10]
 - Ingestion/Inhalation: Move to fresh air. If ingested or if breathing is difficult, seek immediate medical attention.[10]

Conclusion

2-(2-Chlorophenoxy)acetonitrile is a chemical of significant interest due to its versatility as a synthetic intermediate. Its core identifiers, InChIKey (JWRJGSQKLGQOT-UHFFFAOYSA-N) and SMILES (C1=CC=C(C(=C1)OCC#N)Cl), provide a universal language for its identification. [4] A robust understanding of its properties, synthesis via Williamson etherification, and proper analytical characterization are essential for its effective and safe utilization. For researchers and developers, this compound offers a gateway to novel molecules with potential applications in critical fields like medicine and agriculture, underscoring its importance in modern chemical science.

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